
Methyl 2,5,6-trichloropyrimidine-4-carboxylate
Overview
Description
Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a chlorinated pyrimidine derivative characterized by three chlorine substituents at positions 2, 5, and 6, and a methyl ester group at position 2. The molecular formula is C₆H₄Cl₃N₂O₂, with a calculated molecular weight of 242.5 g/mol. This compound is primarily utilized as a versatile intermediate in agrochemical and pharmaceutical synthesis due to its electrophilic aromatic ring, which facilitates nucleophilic substitution reactions. The electron-withdrawing chlorine atoms enhance the reactivity of the pyrimidine core, making it a valuable precursor for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5,6-trichloropyrimidine-4-carboxylate typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4,6-trichloropyrimidine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The process involves strict control of temperature, pressure, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5,6-trichloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Carboxylic Acids: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Pharmaceutical Applications
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Intermediate in Drug Synthesis
- Methyl 2,5,6-trichloropyrimidine-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as antiviral agents and anticancer drugs. For instance, studies have shown that this compound can be modified to enhance its efficacy against specific viral strains and tumors .
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Antiviral Activity
- Recent research indicates that this compound exhibits antiviral properties. It has been tested against several viral strains, demonstrating significant inhibitory effects. The compound's mechanism of action involves interference with viral replication processes.
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Antitumor Effects
- The compound has also been implicated in antitumor activities. Various derivatives have shown promising results in preclinical studies, suggesting their potential use in cancer therapy. The structure-activity relationship (SAR) studies indicate that modifications to the methyl group can enhance biological activity against cancer cells .
Case Studies
- Antiviral Research
- Anticancer Studies
Mechanism of Action
The mechanism of action of methyl 2,5,6-trichloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets depend on the specific application and the structure of the derivative formed .
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl 5-Amino-2,6-Dichloropyrimidine-4-Carboxylate
Key Differences :
- Substituents: Replaces the 5-chlorine in the target compound with an amino group (-NH₂), retaining chlorine at positions 2 and 6.
- Molecular Weight : 222.03 g/mol (lower due to reduced chlorine content) .
- Reactivity: The amino group introduces hydrogen-bonding capability and nucleophilicity, enabling reactions such as amide coupling. In contrast, the trichloro derivative’s reactivity is dominated by electrophilic aromatic substitution.
- Applications: The amino analog serves as a pharmaceutical intermediate (e.g., for kinase inhibitors), while the trichloro compound is more suited to agrochemical synthesis due to its stability and halogen-driven reactivity.
Methyl 4-(4-(Trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-Carboxylate
Key Differences :
- Core Structure: Features a fused thieno[2,3-d]pyrimidine ring instead of a simple pyrimidine.
- Substituents: Includes a 4-(trifluoromethoxy)phenylamino group at position 4 and a methyl ester at position 6 .
- Applications : Designed as a kinase inhibitor, highlighting how structural complexity (e.g., fused rings) targets specific biological pathways compared to simpler trichloropyrimidines.
Methyl Esters of Diterpenoid Acids (e.g., Sandaracopimaric Acid Methyl Ester)
Key Differences :
- Core Structure: Derived from diterpenoid skeletons (e.g., labdane or abietane) rather than aromatic pyrimidines .
- Functionality: Methyl esters in diterpenoids primarily enhance volatility for gas chromatography analysis, whereas in pyrimidines, the ester group stabilizes the carboxylate for synthetic intermediates.
- Reactivity : Natural product esters are prone to hydrolysis under acidic/basic conditions, while trichloropyrimidine esters are more resistant due to electron-withdrawing chlorine substituents.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Electronic Effects: The trichloro substitution in the target compound creates a highly electron-deficient pyrimidine ring, favoring electrophilic aromatic substitution. In contrast, the amino group in its dichloro analog increases electron density, enabling nucleophilic reactions .
Lipophilicity: The trichloro derivative’s higher halogen content enhances lipophilicity (logP ~2.8 estimated), improving membrane permeability compared to the amino analog (logP ~1.5).
Spectroscopic Signatures: Chlorine atoms in the target compound produce distinct ¹³C NMR shifts (~110–120 ppm for aromatic carbons), whereas amino groups result in downfield shifts due to hydrogen bonding .
Synthetic Utility: The trichloro compound is preferred for introducing diverse substituents via SNAr reactions, while the amino analog is used to build hydrogen-bonding motifs in drug design.
Biological Activity
Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound belongs to the pyrimidine family, which is well-known for its role in various biological processes. Pyrimidines are heterocyclic compounds that can influence numerous biochemical pathways and cellular functions.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi. The exact mechanism involves interference with nucleic acid synthesis or enzyme inhibition critical for microbial survival.
2. Anticancer Properties
The compound has been evaluated for its anticancer effects, particularly against several cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, it has shown promising results in inhibiting tumor growth in animal models and selectively targeting cancer cells while sparing normal cells .
3. Anti-inflammatory Effects
This compound has also been linked to anti-inflammatory activity. It may inhibit pro-inflammatory cytokines and reduce inflammation-related signaling pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Case Studies and Experimental Data
Biochemical Pathways
The compound interacts with several key biochemical pathways:
- Nucleic Acid Synthesis : By inhibiting enzymes involved in DNA replication and repair.
- Apoptosis Pathway : Induction of apoptotic markers such as caspases.
- Inflammatory Response : Modulation of NF-kB pathway leading to decreased expression of inflammatory mediators.
Dosage Effects
The biological effects of this compound vary significantly with dosage:
- Low Doses : May exhibit beneficial effects such as anti-inflammatory properties.
- High Doses : Can lead to cytotoxicity in both cancerous and normal cells.
Transport and Distribution
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Cellular Uptake : Mediated by specific transporters that facilitate its entry into cells.
- Subcellular Localization : Predominantly localized in the cytoplasm where it exerts its effects on various intracellular targets.
Properties
IUPAC Name |
methyl 2,5,6-trichloropyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O2/c1-13-5(12)3-2(7)4(8)11-6(9)10-3/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFOOGACHSHHSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=N1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289797 | |
Record name | Methyl 2,5,6-trichloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89284-85-5 | |
Record name | 89284-85-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,5,6-trichloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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